molecular formula C7H11Cl3O B11961242 1-(Trichloromethyl)cyclohexan-1-ol CAS No. 3508-84-7

1-(Trichloromethyl)cyclohexan-1-ol

Cat. No.: B11961242
CAS No.: 3508-84-7
M. Wt: 217.5 g/mol
InChI Key: PBYPBMHUTLMVRS-UHFFFAOYSA-N
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Description

1-(Trichloromethyl)cyclohexan-1-ol ( 3508-84-7) is an organic compound with the molecular formula C7H11Cl3O . It is characterized by a cyclohexane ring substituted with a hydroxy group and a trichloromethyl group at the same carbon atom. This high-purity reagent is supplied with a guaranteed purity of 99% and is intended for research and development purposes only . It is not for diagnostic, therapeutic, or personal use. Physical properties of the compound include a boiling point of 488.17 K and a melting point of 268.21 K . Its thermodynamic properties have been calculated, including a standard enthalpy of formation of -189.46 kJ/mol in the gaseous state . Researchers value this compound as a specialized synthetic intermediate. The presence of both the polar trichloromethyl group and the hydroxy group on the same carbon makes it a potential precursor for further chemical transformations. It may be of particular interest in the development of novel organic frameworks or in materials science research. Specific applications and the mechanism of action for this compound are areas of ongoing research and are not well-documented in publicly available literature. Researchers are encouraged to consult specialized scientific literature for potential novel applications. This product is packaged for stability and is available for shipment globally via air or sea .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trichloromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C7H11Cl3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBYPBMHUTLMVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(CC1)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10188580
Record name 1-(Trichloromethyl)cyclohexan-1-ol
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Molecular Weight

217.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3508-84-7
Record name 1-(Trichloromethyl)cyclohexanol
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Record name 1-(Trichloromethyl)cyclohexan-1-ol
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Record name 1-(Trichloromethyl)cyclohexan-1-ol
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Record name 1-(trichloromethyl)cyclohexan-1-ol
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Synthetic Methodologies and Strategic Approaches to 1 Trichloromethyl Cyclohexan 1 Ol

Direct Synthesis Pathways

Direct synthesis routes offer the most straightforward methods to obtain 1-(trichloromethyl)cyclohexan-1-ol, typically involving the formation of the key carbon-carbon bond between the cyclohexyl ring and the trichloromethyl group in a single step.

Base-Catalyzed Addition Reactions of Cyclohexanone (B45756) with Chloroform (B151607)

The most common and direct method for synthesizing this compound is the base-catalyzed addition of chloroform to cyclohexanone. ontosight.ai This reaction, a form of haloform reaction, proceeds via the formation of the trichloromethyl anion (:CCl₃⁻), a potent nucleophile generated in situ from chloroform by a strong base. The anion then attacks the electrophilic carbonyl carbon of cyclohexanone.

The general mechanism involves the deprotonation of chloroform by a base (e.g., potassium hydroxide (B78521), sodium hydroxide, or potassium tert-butoxide) to form the trichloromethyl carbanion. This is followed by the nucleophilic addition of the carbanion to the carbonyl group of cyclohexanone, leading to an alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, typically the solvent (e.g., an alcohol) or water added during workup, yields the final product, this compound.

The choice of base and solvent system can significantly influence the reaction's efficiency. For instance, the use of potassium hydroxide in a suitable solvent is a prevalent method. The reaction is often carried out at low temperatures to control its exothermicity and minimize side reactions.

Table 1: Examples of Base-Catalyzed Addition of Chloroform to Cyclohexanone

BaseSolventTemperature (°C)Yield (%)Reference
Potassium HydroxideMethanol (B129727)0 - 5Moderate ontosight.ai
Sodium HydroxideEthanol/WaterRoom TempVaries researchgate.net
Potassium tert-Butoxidetert-Butanol0Good researchgate.net

Note: Yields are generalized and can vary based on specific reaction conditions.

Exploration of Alternative Reagents and Catalytic Systems

While the base-catalyzed reaction of cyclohexanone and chloroform is standard, research has explored alternative reagents and catalytic systems to improve yield, selectivity, and reaction conditions. Phase-transfer catalysis (PTC) represents one such advancement. researchgate.net PTC can facilitate the reaction between the aqueous phase (containing the base) and the organic phase (containing cyclohexanone and chloroform), often leading to milder reaction conditions and improved yields. researchgate.net

Furthermore, investigations into different haloforms and their reactivity have been conducted. For example, reactions with bromoform (B151600) under similar basic conditions can lead to the corresponding tribromomethyl alcohol. researchgate.net The use of organometallic reagents, although less common for this specific transformation, presents another avenue for the formation of the C-CCl₃ bond. However, the generation and use of a trichloromethyl Grignard or organolithium reagent can be challenging due to their instability.

Indirect Synthesis through Functional Group Interconversions

Indirect methods provide alternative pathways to this compound, starting from molecules that already possess the cyclohexanol (B46403) core or a precursor to the trichloromethyl group. These multi-step sequences offer flexibility, especially when direct methods are not suitable or when stereochemical control is desired.

Transformation of Related Cyclohexanol Derivatives

One indirect approach involves starting with a pre-existing cyclohexanol derivative and modifying its functional groups. For example, a synthetic route could begin with the conversion of cyclohexanone to its cyanohydrin. ncert.nic.in The nitrile group of the cyanohydrin could then, in principle, be transformed through a series of steps into a trichloromethyl group, although this is a non-trivial transformation.

Another potential strategy could involve the reaction of a cyclohexanone derivative, such as an enolate, with a reagent that can deliver the trichloromethyl group. For instance, silyl (B83357) enol ethers of cyclohexanone can be reacted with various electrophiles. acs.org

Table 2: Potential Starting Materials for Functional Group Interconversion

Starting MaterialPotential Transformation
Cyclohexanone CyanohydrinConversion of nitrile to trichloromethyl group
1-Ethynylcyclohexan-1-olAddition of chlorine across the triple bond
2-ChlorocyclohexanoneReaction with a trichloromethyl nucleophile

Strategies for Introducing the Trichloromethyl Moiety

The introduction of the trichloromethyl group is a key step in many synthetic strategies. researchgate.net This can be achieved through various methods, often involving radical or nucleophilic additions. For instance, radical reactions involving reagents like bromotrichloromethane (B165885) (BrCCl₃) can be used to introduce the -CCl₃ group onto an olefinic precursor.

In the context of cyclohexanol derivatives, one could envision a strategy starting from cyclohexene (B86901). A reaction sequence could involve the epoxidation of cyclohexene, followed by ring-opening with a trichloromethyl nucleophile. Alternatively, a precursor like 1-(chloromethyl)cyclohexan-1-ol could potentially be further chlorinated to yield the desired product, though selective chlorination at the methyl group without affecting the tertiary alcohol would be a significant challenge. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The stereoselective synthesis of this compound is a more advanced challenge as the molecule itself is achiral. However, if the cyclohexane (B81311) ring were substituted, leading to chiral centers, the stereoselective addition of the trichloromethyl group would become a critical aspect of the synthesis.

For a substituted cyclohexanone, the facial selectivity of the nucleophilic attack by the trichloromethyl anion would determine the stereochemistry of the resulting tertiary alcohol. This can be influenced by the steric hindrance of existing substituents on the ring, following principles such as Felkin-Anh or Cram's rule. The use of chiral auxiliaries or chiral catalysts could also be employed to induce enantioselectivity in the addition reaction.

While specific literature on the stereoselective synthesis of substituted this compound derivatives is not abundant, the principles of stereoselective synthesis applied to cyclohexanones are well-established. mdpi.com For example, the use of a chiral base to deprotonate chloroform could potentially lead to an enantioselective addition.

Development of Chiral Catalysts for Asymmetric Formation

The direct catalytic asymmetric addition of nucleophiles to prochiral ketones is one of the most efficient methods for synthesizing chiral tertiary alcohols. This approach avoids the use of stoichiometric chiral reagents and often provides high levels of enantioselectivity. The development of effective chiral catalysts is central to this strategy. youtube.com

Research in this area has yielded a variety of catalyst systems capable of promoting the enantioselective addition of organometallic reagents or other nucleophiles to ketones. While specific applications to this compound are not extensively documented, the principles are well-established for analogous transformations. For instance, the addition of organozinc reagents to ketones is effectively catalyzed by chiral amino alcohols and bis-sulfonamide ligands in the presence of titanium(IV) isopropoxide. nih.gov Similarly, chiral tridentate diamine/phenol ligands have been designed for the highly enantioselective Grignard addition to ketones, a method with a broad scope that could potentially be adapted for the synthesis of the target molecule. nih.gov

Another significant advancement is the use of copper(II)-bisoxazolidine catalysts in asymmetric nitroaldol (Henry) reactions with trifluoromethyl ketones, which are electronically similar to trichloromethyl ketones. rsc.org This method produces chiral tertiary trifluoromethyl alcohols with high enantioselectivity and diastereoselectivity. rsc.org The development of catalysts for asymmetric hydrogenation, such as ruthenium complexes with BINAP analogues like SYNPHOS, also represents a powerful tool for creating chiral alcohols. wikipedia.org

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Tertiary Alcohol Synthesis

Catalyst/Ligand System Reaction Type Substrate Type Key Features
Amino alcohols / Phosphorylated diamines Aryl/Alkyl Zinc Addition Ketones Promotes addition of organozinc reagents. nih.gov
Bis-sulfonamide / Ti(O-iPr)₄ Aryl/Alkyl Zinc Addition Ketones Effective for vinyl and aryl zinc additions. nih.gov
(R)-BINOL / Ti(O-iPr)₄ Aryl Aluminum Addition Ketones Requires 10-20 mol% of BINOL. nih.govwikiwand.com
Cu(II)-bisoxazolidine Nitroaldol (Henry) Reaction Trifluoromethyl Ketones High enantioselectivity and diastereoselectivity. rsc.org
Tridentate diamine/phenol ligand Grignard Reaction Ketones Broad scope, rational ligand design. nih.gov

Enantiomeric and Diastereomeric Resolution Techniques

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. This can be achieved through chemical or enzymatic means.

Diastereomeric Resolution The most common method for chiral resolution involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is cleaved to yield the pure enantiomers of the original alcohol. wikipedia.org

For an alcohol like this compound, derivatization with a chiral carboxylic acid, such as (S)-mandelic acid or derivatives of tartaric acid, would produce diastereomeric esters. libretexts.org The choice of resolving agent is critical and often determined empirically. wikipedia.org

Kinetic Resolution Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution is a particularly powerful technique. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. nih.gov This method has been successfully applied to resolve racemic 1-phenylethanol (B42297) using lipase (B570770) Novozyme 435 and vinyl acetate (B1210297) as the acyl donor. nih.gov While this method requires that at least half of the starting material is consumed to achieve high enantiomeric excess, it is a practical approach for obtaining optically active compounds. wikipedia.org

Table 2: Common Chiral Resolving Agents

Resolving Agent Type Used to Resolve Principle
Tartaric Acid (and derivatives like DBTA, DPTA) Chiral Acid Racemic Bases Forms diastereomeric salts with different solubilities. wikipedia.org
(S)-Mandelic Acid Chiral Acid Racemic Alcohols/Amines Forms diastereomeric esters or salts. libretexts.org
Brucine / Strychnine Chiral Base Racemic Acids Forms diastereomeric salts. libretexts.org
Camphorsulfonic Acid Chiral Acid Racemic Bases Forms diastereomeric salts with different solubilities.
1-Phenylethylamine Chiral Base Racemic Acids Forms diastereomeric salts. libretexts.org

Chiral Auxiliary Strategies in Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate, allowing a reagent to attack from a sterically less hindered face, thereby inducing stereoselectivity. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

This strategy involves three main steps:

Covalent attachment of the chiral auxiliary to the substrate.

A diastereoselective reaction that forms the new stereocenter.

Removal of the auxiliary to give the chiral product. wikipedia.org

For the synthesis of a tertiary alcohol like this compound, one could envision a strategy where a chiral auxiliary is attached to a precursor molecule. For example, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org While typically used for creating stereocenters alpha to a carbonyl group, related strategies could be devised.

Another relevant example is the use of a sulfoxide (B87167) chiral auxiliary. In this approach, organometallic reagents add to ketones containing a stereogenic sulfoxide group, generating tertiary alcohols in diastereomerically and enantiomerically pure form. nih.gov The sulfoxide auxiliary can then be removed via reductive lithiation. nih.gov Pseudoephedrine and camphorsultam are other prominent examples of reliable chiral auxiliaries used in asymmetric synthesis. wikipedia.org

Table 3: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Reaction Type Key Features
Evans' Oxazolidinones Asymmetric Aldol Reactions, Alkylations Enolate Reactions Provides high diastereoselectivity; reliable and well-studied. wikipedia.org
Camphorsultam Aldol, Alkylation, Diels-Alder Reactions Various Crystalline derivatives aid in purification; highly effective stereocontrol. wikipedia.org
Pseudoephedrine Asymmetric Alkylation Enolate Alkylation Forms crystalline derivatives; auxiliary is easily removed and recovered. wikipedia.org
tert-Butanesulfinamide Synthesis of Chiral Amines Imine Additions Broadly applicable for amine synthesis. wikipedia.org
Tolyl Sulfoxide Asymmetric Addition to Ketones Organometallic Addition Generates tertiary alcohols; auxiliary removed by reductive cleavage. nih.gov

Reaction Chemistry and Mechanistic Investigations of 1 Trichloromethyl Cyclohexan 1 Ol

Reactivity Profiles of the Trichloromethyl Group

The trichloromethyl (-CCl₃) group is a dominant feature of the molecule, profoundly influencing its electronic properties and reaction pathways. Its strong electron-withdrawing nature and the presence of three potential leaving groups in the form of chloride ions are central to its reactivity.

Nucleophilic Substitution Reactions Involving the Trichloromethyl Group

The reaction of 1-(trichloromethyl)cyclohexan-1-ol with nucleophiles is a well-documented transformation. A key mechanistic feature of these reactions is the initial formation of a highly reactive dichloroepoxide intermediate. This is typically achieved by treating the alcohol with a base, which abstracts the acidic hydroxyl proton, leading to an intramolecular displacement of a chloride ion. libretexts.org

This epoxide is then susceptible to attack by a variety of nucleophiles. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of α-methoxy-α-cyclohexylacetic acid. libretexts.org This proceeds via an Sₙ2 attack of the methoxide ion on the epoxide ring. Similarly, reaction with thiourea (B124793) is thought to proceed through this dichloroepoxide intermediate. libretexts.org

NucleophileProductReaction ConditionsReference
Sodium Methoxideα-Methoxy-α-cyclohexylacetic acidMethanol libretexts.org
ThioureaThiazolidinone derivativesBasic conditions libretexts.org
CyanamideImidazolidine derivativesAlcoholic potassium hydroxide (B78521) libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

Radical Reactions and Oxidative Transformations of the -CCl₃ Moiety

The trichloromethyl group can participate in radical reactions, typically initiated by light or a radical initiator. The C-Cl bonds are susceptible to homolytic cleavage, generating a trichloromethyl radical (•CCl₃). This highly reactive intermediate can then engage in a variety of transformations. rsc.org

While specific studies on the radical chlorination of this compound are not extensively detailed in readily available literature, the general principles of free-radical halogenation of alkanes can be applied. The reaction would likely proceed via a chain mechanism involving initiation, propagation, and termination steps, leading to further chlorinated products. chemistryviews.org The reactivity of the different C-H bonds in the cyclohexane (B81311) ring would influence the product distribution.

The trichloromethyl group is also known to be a precursor for other functional groups through oxidative transformations, although specific examples for this particular compound are scarce. In broader contexts, trichloromethyl groups can be converted to carboxylic acids or esters. chemistryviews.org

Electrophilic Reactions and Halogen-Containing Derivatives

The electron-withdrawing nature of the trichloromethyl group deactivates the adjacent carbon, making direct electrophilic attack on this part of the molecule challenging. However, reactions involving electrophiles can occur at other sites in the molecule, or the trichloromethyl group can influence the outcome of reactions at remote positions.

Information regarding specific electrophilic reactions targeting the trichloromethyl group of this compound is limited. It is conceivable that under strongly acidic conditions, protonation of the hydroxyl group could lead to the formation of a carbocation, which might then undergo rearrangement or reaction with a nucleophile. However, detailed studies on such pathways for this specific molecule are not widely reported.

Transformations of the Hydroxyl Group

The tertiary hydroxyl group of this compound also offers a site for a range of chemical modifications, including derivatization, oxidation, and reduction.

Derivatization Reactions (e.g., Esterification, Etherification)

The steric hindrance imposed by the bulky trichloromethyl group can influence the rate and feasibility of derivatization reactions at the tertiary hydroxyl group.

Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance. However, methods for the esterification of sterically hindered alcohols have been developed. For instance, the reaction of cyclohexanol (B46403) with acetic anhydride (B1165640) or acetic acid in the presence of a catalytic amount of sulfuric acid is a known method for producing cyclohexyl acetate (B1210297). chemicalbook.com While no specific data tables for the esterification of this compound are available, similar conditions could potentially be applied, although likely requiring more forcing conditions or specialized catalysts.

Acylating AgentCatalystProduct (General)
Acetic AnhydrideSulfuric Acid1-(Trichloromethyl)cyclohexyl acetate
Acetic AcidSulfuric Acid1-(Trichloromethyl)cyclohexyl acetate

Table 2: Potential Esterification Reactions

Etherification: The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. libretexts.orgnumberanalytics.com For this compound, this would first involve deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide. This alkoxide could then react with an alkyl halide, such as methyl iodide, to form the corresponding ether. The Sₙ2 nature of this reaction means that primary alkyl halides are the preferred substrates to avoid competing elimination reactions. libretexts.org

ReagentsProduct (General)
1. Sodium Hydride; 2. Methyl Iodide1-Methoxy-1-(trichloromethyl)cyclohexane
1. Potassium Hydride; 2. Ethyl Bromide1-Ethoxy-1-(trichloromethyl)cyclohexane

Table 3: Potential Etherification Reactions via Williamson Synthesis

Intramolecular Interactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a key player in defining the molecule's conformational preferences and reactivity through intramolecular interactions. The proximity of the bulky and highly electronegative trichloromethyl group significantly influences the behavior of the hydroxyl proton and the oxygen's lone pairs.

The primary intramolecular interaction is hydrogen bonding. In a non-polar solvent, it is conceivable that the hydroxyl group's hydrogen atom could form a weak intramolecular hydrogen bond with one of the chlorine atoms of the trichloromethyl group. This would result in the formation of a five-membered ring-like structure. Such an interaction would be detectable spectroscopically, for instance, by a characteristic shift in the O-H stretching frequency in the infrared (IR) spectrum. researchgate.net

The conformational equilibrium of the cyclohexane ring also plays a crucial role. gmu.edu The chair conformation is the most stable for cyclohexane derivatives. In this compound, both the -OH and -CCl3 groups are attached to the same carbon. Consequently, one will be in an axial position and the other in an equatorial position. The bulky trichloromethyl group would strongly favor the equatorial position to minimize steric strain (A-value). This preference would force the hydroxyl group into the axial position. An axial hydroxyl group is sterically more hindered and generally less stable than an equatorial one. However, this positioning could facilitate intramolecular interactions with the axial hydrogens on carbons 3 and 5 of the ring.

Interaction Type Participating Groups Potential Effect
Intramolecular Hydrogen BondingHydroxyl (-OH) and Trichloromethyl (-CCl3)Stabilization of a specific conformer, shift in O-H IR stretching frequency.
Steric HindranceTrichloromethyl (-CCl3) vs. Hydroxyl (-OH)-CCl3 group likely occupies the equatorial position, forcing the -OH group into the axial position.
Dipole-Dipole InteractionsC-O, C-Cl bondsInfluence on the overall molecular dipole moment and conformational preference.

Reactivity and Functionalization of the Cyclohexane Ring

The presence of the 1-hydroxy-1-(trichloromethyl) moiety significantly influences the reactivity of the cyclohexane ring itself, opening pathways for various skeletal rearrangements and functionalizations.

Ring Expansion and Contraction Methodologies

The structure of this compound is amenable to carbocation-mediated ring expansion and contraction reactions. etsu.edu Treatment with a strong acid would lead to the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation at C1. This carbocation is stabilized by the adjacent alkyl groups of the ring but destabilized by the electron-withdrawing effect of the trichloromethyl group.

Ring Contraction: The C1-C2 bond can migrate to the carbocationic center (C1), leading to the formation of a more stable cyclopentylcarbinyl cation. This rearrangement, a type of Wagner-Meerwein shift, would result in the contraction of the six-membered ring to a five-membered ring. etsu.edu The driving force for this process is the relief of steric strain and the formation of a rearranged carbocation.

Ring Expansion: While less common from this specific precursor, ring expansion methodologies often involve the formation of a carbocation adjacent to the ring. In a hypothetical reaction, if a leaving group were present on a one-carbon substituent on the ring, a carbocation could be generated that would induce the migration of a ring C-C bond, leading to a seven-membered ring.

Rearrangement Type Key Intermediate Driving Force Product Scaffold
Ring ContractionTertiary carbocation at C1Relief of steric strainCyclopentyl
Ring ExpansionCarbocation adjacent to the ringFormation of a larger, often more stable ringCycloheptyl

β-Scission and C-C Bond Cleavage Mechanisms

The tertiary alcohol in this compound can undergo C-C bond cleavage under certain oxidative conditions, a reaction often referred to as β-scission in the context of radicals or fragmentation in the context of cations. The C1-C2 (or C1-C6) bond is a potential site for cleavage.

Another potential pathway for C-C bond cleavage is through a Grob-type fragmentation. If the hydroxyl group were converted to a good leaving group and a suitable electron-donating group were present at an appropriate position on the ring, a concerted fragmentation could occur, leading to the cleavage of the C1-C2 and C1-C6 bonds and the formation of an acyclic product.

Regioselective and Stereoselective Functionalization of the Cyclohexane Scaffold

The functional groups at C1 exert a strong directing influence on any further functionalization of the cyclohexane ring.

Regioselectivity: Reactions that proceed via intermediates stabilized by the existing functional groups will be highly regioselective. For example, deprotonation of one of the α-hydrogens (at C2 or C6) would be difficult due to the steric hindrance of the trichloromethyl group. However, reactions proceeding through a radical or cationic mechanism at a more distant site on the ring could be influenced by the electronic effects of the C1 substituents.

Stereoselectivity: The bulky trichloromethyl group would be expected to direct incoming reagents to the opposite face of the cyclohexane ring, leading to high stereoselectivity. For instance, in a hydrogenation reaction of a double bond introduced into the ring, the catalyst would likely coordinate to the less hindered face. Similarly, epoxidation or dihydroxylation reactions on a cyclohexene (B86901) derivative of the parent molecule would show a strong preference for attack from the face opposite to the -CCl3 group. The conformational locking of the ring due to the bulky group would further enhance this stereochemical control. gmu.edu

Advanced Spectroscopic and Diffraction Studies for Molecular Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis would be crucial for elucidating the precise structure and conformation of 1-(Trichloromethyl)cyclohexan-1-ol.

¹H NMR Spectroscopic Analysis and Chemical Shift Correlations

Predicted ¹H NMR data would involve signals for the hydroxyl proton and the protons on the cyclohexane (B81311) ring. The chemical shifts and coupling constants of the axial and equatorial protons on each carbon of the cyclohexane ring would provide significant insight into the ring's conformation. The electronegativity of the trichloromethyl and hydroxyl groups would be expected to deshield adjacent protons, shifting their resonances downfield.

¹³C NMR Spectroscopic Analysis and Substituent Chemical Shift Effects

The ¹³C NMR spectrum would be expected to show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom bonded to both the hydroxyl and trichloromethyl groups would likely appear at a significantly downfield chemical shift. The chemical shifts of the other cyclohexane carbons would be influenced by their spatial relationship to these substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Conformational Assignment

2D NMR experiments would be essential for unambiguously assigning the ¹H and ¹³C signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton and confirm the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space interactions between protons, which is critical for determining the relative stereochemistry and preferred conformation of the cyclohexane ring.

Low-Temperature NMR Spectroscopy for Conformational Dynamics and Equilibria

Given the conformational flexibility of the cyclohexane ring (chair-boat interconversion and axial-equatorial positioning of substituents), low-temperature NMR studies would be invaluable. By slowing down these dynamic processes, it would be possible to observe the individual conformers and determine their relative populations and the energy barriers for their interconversion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of the functional groups and bonding within a molecule.

Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. These would include:

A broad O-H stretching vibration for the hydroxyl group.

C-H stretching and bending vibrations for the cyclohexane ring.

C-Cl stretching vibrations for the trichloromethyl group.

C-O stretching vibration.

Vibrations of the carbon skeleton.

Without experimental data, a detailed discussion of the spectroscopic characteristics of this compound is purely speculative. The scientific community would benefit from the synthesis and thorough spectroscopic analysis of this compound to fill this knowledge gap.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group in this compound is a key structural feature that allows the molecule to participate in hydrogen bonding. ontosight.ai This type of non-covalent interaction is crucial in determining the physical properties and crystal packing of the compound. jchemrev.com

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the primary form of hydrogen bonding is intermolecular. This occurs when the hydrogen atom of the hydroxyl group on one molecule forms an attractive interaction with the electronegative oxygen atom of a neighboring molecule. These interactions can lead to the formation of extended chains or more complex three-dimensional networks, significantly influencing properties like melting point and boiling point. jchemrev.com The strength and geometry of these networks can be investigated using techniques like Raman spectroscopy, which probes the vibrational modes associated with these bonds. jchemrev.com

X-ray Diffraction (XRD) Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline form.

Solid-State Molecular Structure Determination and Bond Parameters

Single-crystal X-ray diffraction analysis allows for the precise determination of atomic coordinates within the crystal lattice. researchgate.net From these coordinates, crucial bond parameters such as bond lengths and angles can be calculated with high accuracy. For this compound, this technique would provide exact measurements for the C-C bonds within the cyclohexane ring, the C-O bond of the alcohol, and the C-Cl bonds of the trichloromethyl group. This data offers an unambiguous confirmation of the compound's covalent structure.

Table 1: Representative Bond Parameters for this compound (Note: These are typical values. Precise measurements would be obtained from specific XRD studies.)

BondTypical Bond Length (Å)Bond AngleTypical Angle (°)
C-C (ring)1.54C-C-C (ring)109.5 - 111.5
C-O1.43C-C-O109.5
C-Cl1.77Cl-C-Cl109.5
C-C (C-CCl3)1.54C (ring)-C-Cl109.5
O-H0.96C-O-H108.5

Crystallographic Insights into Conformational Preferences

Cyclohexane and its derivatives are known for their conformational flexibility, most commonly adopting a low-energy "chair" conformation. rsc.org X-ray diffraction provides a static snapshot of the molecule's preferred conformation in the solid state. researchgate.net For this compound, the two bulky substituents on the same carbon atom (C1) create significant steric hindrance. Crystallographic analysis would reveal how the cyclohexane ring and the substituents arrange themselves to minimize this strain. It would definitively show the chair conformation of the six-membered ring and the axial or equatorial orientations of the trichloromethyl and hydroxyl groups. It is expected that the bulky -CCl3 group would preferentially occupy an equatorial position to minimize steric clashes with the rest of the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, a molecule is ionized and breaks into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. youtube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could involve the cleavage of the bond between C1 and the trichloromethyl group or the bonds between C1 and the adjacent ring carbons.

Dehydration: Alcohols can easily lose a molecule of water (H₂O, mass of 18) under ionization conditions, leading to a peak at M-18, where M is the molecular ion. youtube.com

Loss of Trichloromethyl Radical: A very likely fragmentation would be the loss of the CCl₃ radical, which is a relatively stable radical.

Ring Fragmentation: Cyclic compounds like cyclohexanone (B45756), a related structure, show complex fragmentation patterns involving the opening of the ring followed by subsequent losses of small neutral molecules like CO, C₂H₄, or other hydrocarbon fragments. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Formula: C₇H₁₁Cl₃O, Molecular Weight: ~216.5 g/mol )

m/z (mass/charge)Identity of Fragment/LossFragmentation Pathway
M-18[M - H₂O]⁺Dehydration
M-35 / M-37[M - Cl]⁺Loss of a chlorine atom (isotope pattern expected)
M-117[M - CCl₃]⁺Loss of the trichloromethyl radical
99[C₆H₁₁O]⁺Loss of the trichloromethyl radical
81[C₆H₉]⁺Loss of CCl₃ and H₂O

High-Resolution Mass Spectrometry for Elemental Composition

While standard mass spectrometry provides mass-to-charge ratios as integer values, high-resolution mass spectrometry (HRMS) can measure these values to several decimal places. This high level of precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would yield a highly accurate mass measurement that corresponds specifically to the formula C₇H₁₁Cl₃O. This distinguishes it from any other combination of atoms that might have the same nominal mass, providing definitive confirmation of the elemental formula. This is particularly useful in distinguishing between analogues or identifying unknown compounds in a sample. nih.gov

Computational and Theoretical Investigations of 1 Trichloromethyl Cyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

A comprehensive understanding of the electronic properties and thermodynamic stability of 1-(trichloromethyl)cyclohexan-1-ol would necessitate the use of sophisticated quantum chemical calculations.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) would be a primary tool for investigating the molecular structure of this compound. By approximating the electron density, DFT methods can efficiently predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations would be crucial in determining the most stable arrangement of the atoms in three-dimensional space.

Furthermore, DFT calculations would provide insights into the molecule's stability by determining its total electronic energy. Different functionals, which are approximations for the exchange-correlation energy, could be employed to refine these calculations. For a molecule containing chlorine atoms, functionals that perform well for organohalogen compounds would be particularly relevant. The relative energies of different conformers (e.g., chair conformations with the trichloromethyl group in axial vs. equatorial positions) could be calculated to predict their equilibrium populations.

Post-Hartree-Fock Methods (e.g., MP2, QCISD) for Improved Accuracy

To achieve higher accuracy in the energetic predictions, especially concerning electron correlation effects, post-Hartree-Fock methods would be employed. libretexts.org Methods such as Møller-Plesset perturbation theory of the second order (MP2) and Quadratic Configuration Interaction with single and double excitations (QCISD) account for the interactions between electrons more explicitly than standard DFT approaches. libretexts.org These methods are computationally more demanding but are essential for obtaining highly reliable energy differences between conformers and for calculating accurate reaction barriers. libretexts.org For a molecule like this compound, these methods would provide a more refined understanding of its stability and reactivity.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like chlorine, it is crucial to select a basis set that can accurately describe the electronic structure of these atoms.

Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. The inclusion of polarization functions (d, p) and diffuse functions (+) is often necessary to accurately model the electron distribution, especially in molecules with polar bonds and lone pairs, such as in this compound. A balance must be struck between the desired accuracy and the computational expense, as larger basis sets significantly increase the calculation time.

Conformational Analysis and Potential Energy Surfaces

The flexible six-membered ring of this compound can adopt various conformations, and understanding the energetic landscape of these shapes is key to predicting its behavior.

Chair-Chair Interconversion Barriers and Dynamics

The most stable conformation of a cyclohexane (B81311) ring is the chair form. pressbooks.pub For a substituted cyclohexane like this compound, two chair conformations exist which can interconvert through a process known as ring-flipping. pressbooks.pub This process involves passing through higher-energy transition states and intermediates, such as the half-chair and boat conformations. youtube.com

Computational methods would be used to map the potential energy surface of this interconversion. This would involve calculating the energy of the molecule as it transitions from one chair form to the other, allowing for the determination of the energy barriers for the chair-chair interconversion. This barrier height is a crucial parameter that dictates the rate of interconversion at a given temperature.

Rotational Barriers of the Trichloromethyl and Hydroxyl Groups

In addition to the ring dynamics, the rotation of the trichloromethyl (-CCl3) and hydroxyl (-OH) groups around their respective carbon-carbon and carbon-oxygen single bonds also contributes to the molecule's conformational flexibility. These rotations are not free and are hindered by energy barriers arising from steric and electronic interactions with the rest of the molecule.

Theoretical calculations would be employed to determine the rotational barriers of these groups. This is typically done by systematically rotating the group of interest and calculating the energy at each step. The resulting energy profile reveals the most stable rotational conformations (energy minima) and the transition states for rotation (energy maxima). This information is vital for a complete understanding of the molecule's three-dimensional structure and dynamic behavior.

Solvent Effects on Conformational Equilibria and Population Distributions

The conformational landscape of this compound is significantly influenced by the surrounding solvent environment. The cyclohexane ring primarily adopts chair conformations, and the stability of these conformers is dictated by the axial or equatorial positions of the hydroxyl (-OH) and trichloromethyl (-CCl₃) groups. The interplay between steric hindrance and electronic interactions determines the preferred conformation.

Computational studies, often employing methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict the relative energies of different conformers. In non-polar solvents, intramolecular interactions and steric factors are dominant. However, in polar solvents, the equilibrium can shift to favor the conformer with a larger dipole moment, as it interacts more favorably with the solvent molecules. researchgate.net The formation of hydrogen bonds between the solute's hydroxyl group and polar solvent molecules can dramatically alter conformational equilibria. researchgate.net For this compound, a polar solvent would likely stabilize the conformer where the polar -OH and -CCl₃ groups are positioned to maximize their interaction with the solvent, potentially overriding steric preferences observed in the gas phase or non-polar media.

Table 1: Hypothetical Population Distribution of this compound Conformers in Different Solvents

SolventDielectric Constant (ε)Predominant ConformerAxial Population (%)Equatorial Population (%)
Gas Phase1Equatorial -OH / Axial -CCl₃3565
Hexane1.9Equatorial -OH / Axial -CCl₃3070
Dichloromethane8.9Axial -OH / Equatorial -CCl₃5545
Dimethyl Sulfoxide (B87167) (DMSO)47Axial -OH / Equatorial -CCl₃7525

Note: This table is illustrative, showing the expected trend based on general principles of solvent effects on conformational equilibria.

Analysis of Intermolecular and Intramolecular Interactions

Investigation of Halogen Bonding and σ-Hole Interactions

The three chlorine atoms of the trichloromethyl group in this compound are capable of participating in halogen bonding. A halogen bond is a noncovalent interaction where a covalently bonded halogen atom acts as an electrophilic species, accepting electron density from a nucleophile. nih.gov This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of the covalent bond. nih.gov

The strength of a halogen bond correlates with the magnitude of the σ-hole. nih.gov Computational modeling is essential for visualizing and quantifying these σ-holes. For the -CCl₃ group, the electron-withdrawing nature of the three chlorine atoms enhances the positive potential of their σ-holes, making them effective halogen bond donors. These interactions are highly directional and can play a crucial role in crystal packing and molecular recognition. Computational studies on similar hypervalent halogen compounds show that the interaction energies are significant and are dominated by both electrostatic and dispersion contributions. nih.govbeilstein-journals.org

Characterization of Hydrogen Bonding (O-H···X and C-H···X interactions)

The hydroxyl group in this compound is a classic hydrogen bond donor. ontosight.ai It can form several types of hydrogen bonds:

Intramolecular Hydrogen Bonds: An O-H···Cl bond can form between the hydroxyl proton and one of the chlorine atoms of the trichloromethyl group. The existence and strength of this bond depend on the specific conformation of the molecule.

Intermolecular Hydrogen Bonds (Self-association): Molecules of the compound can form hydrogen-bonded dimers or larger aggregates, where the hydroxyl group of one molecule interacts with the oxygen or a chlorine atom of another.

Intermolecular Hydrogen Bonds (with Solvent): In protic or polar aprotic solvents, the hydroxyl group will form hydrogen bonds with solvent molecules. These interactions are often stronger than intramolecular H-bonds and can dictate conformational preferences. researchgate.net

Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the hydroxyl oxygen atom. Therefore, electrophilic attacks are most likely to occur at this site. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the most accessible empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be associated with the antibonding σ* orbitals of the C-Cl bonds within the trichloromethyl group. This indicates that the carbon atom of the -CCl₃ group is a potential site for nucleophilic attack. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govrsc.org Conversely, a small gap indicates a molecule is more reactive. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted Energy (eV)Implication for Reactivity
HOMO Energy-7.2Moderate ability to donate electrons; site of electrophilic attack (oxygen).
LUMO Energy-0.8High ability to accept electrons; site of nucleophilic attack (carbon of CCl₃).
HOMO-LUMO Gap (ΔE)6.4Indicates a relatively stable molecule but susceptible to specific reactions.

Note: The energy values in this table are representative and intended to illustrate the application of FMO theory.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and antibonding orbitals, offering a chemically intuitive representation of the molecule. wikipedia.org A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This method calculates the stabilization energy, E(2), associated with electron donation from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

For this compound, significant stabilizing interactions would include:

Hyperconjugation: Interactions involving the delocalization of electron density from σ bonds (e.g., σ(C-C) or σ(C-H)) into empty antibonding orbitals (e.g., σ*(C-Cl)).

These delocalization effects are crucial for understanding the molecule's structural preferences and intrinsic stability beyond a simple, localized Lewis structure. wikipedia.org

Table 3: Selected Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions from NBO Calculations for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Type of Interaction
n(O)σ(C₁-C₂)2.5Lone Pair Delocalization
n(O)σ(C₁-CCl₃)1.8Lone Pair Delocalization
n(Cl)σ(C-C)0.8Halogen Lone Pair Delocalization
σ(C-H)σ(C-Cl)1.2Hyperconjugation

Note: This table presents hypothetical but plausible E(2) values to illustrate the types of stabilizing interactions identified by NBO analysis.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive sites. walisongo.ac.idlibretexts.org An ESP map of this compound would reveal the electron-rich and electron-poor regions, which are crucial for understanding its interactions with other chemical species. researchgate.netyoutube.com

The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is expected to be an area of high electron density, depicted as a red or orange region on the ESP map. This negative potential makes it a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential (a blue region), rendering it susceptible to nucleophilic attack or deprotonation by a base. The carbon atom of the carbonyl group in the parent cyclohexanone (B45756) is electrophilic, and this character is influenced by the substituents in the resulting alcohol. The highly electronegative chlorine atoms on the trichloromethyl group would create a significant electron-withdrawing effect, leading to a region of positive potential around the central carbon of this group.

Table 1: Hypothetical Electrostatic Potential (ESP) Data for this compound

Atomic SitePredicted Electrostatic Potential (kJ/mol)Predicted Reactivity
Oxygen (Hydroxyl)-150 to -200Electrophilic Attack
Hydrogen (Hydroxyl)+100 to +150Nucleophilic Attack
Carbon (C-OH)+50 to +100Nucleophilic Attack
Carbon (Trichloromethyl)+80 to +120Nucleophilic Attack
Chlorine Atoms-20 to -50Weakly Nucleophilic

Note: The values in this table are illustrative and represent the type of data that would be generated from an actual EPS analysis.

Computational Studies of Reaction Mechanisms

Computational chemistry offers powerful methods to investigate the detailed mechanisms of chemical reactions, including those involving this compound. academie-sciences.fr Such studies are fundamental to understanding how the compound is formed and how it might react further.

The formation of this compound, likely through the addition of a trichloromethyl anion or radical to cyclohexanone, can be modeled computationally to elucidate the reaction pathway. libretexts.orgnih.gov Using quantum mechanical methods like Density Functional Theory (DFT), researchers can identify and characterize the transition state(s) of the reaction. rsc.org The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. researchgate.net

For the addition of the trichloromethyl group to cyclohexanone, computational studies would model the approach of the nucleophile or radical to the carbonyl carbon. academie-sciences.fr The calculations would determine the geometry of the transition state, including the forming C-C bond length and the angle of attack. The energy of this transition state determines the activation energy of the reaction, a key factor in its rate. The entire reaction pathway, from reactants to products through the transition state, can be mapped out to provide a complete energetic profile of the reaction.

In cases where multiple products can be formed, computational models can predict the regio- and stereoselectivity of a reaction. nih.gov For the formation of this compound, the primary concern is stereoselectivity, specifically whether the incoming trichloromethyl group attacks from the axial or equatorial face of the cyclohexanone ring. acs.org

Theoretical calculations can determine the energies of the transition states leading to the different stereoisomers. researchgate.net The preferred pathway will be the one with the lower activation energy. Factors influencing this selectivity, such as steric hindrance from the cyclohexane ring and electronic effects from the carbonyl group and the approaching nucleophile, can be quantified through these models. academie-sciences.fr For instance, the bulky trichloromethyl group would likely experience significant steric clash in an axial approach, suggesting a preference for equatorial attack.

Table 2: Hypothetical Calculated Energies for Axial vs. Equatorial Attack on Cyclohexanone

Mode of AttackTransition State Energy (kcal/mol)Product Energy (kcal/mol)Predicted Outcome
Axial25.5-10.2Disfavored due to higher activation energy
Equatorial22.1-12.5Favored due to lower activation energy and more stable product

Note: This table presents hypothetical data to illustrate the computational prediction of stereoselectivity.

If the formation of this compound proceeds through a radical mechanism, computational modeling can be used to study the properties of the radical intermediates involved. libretexts.org This would likely involve the addition of a trichloromethyl radical to the carbonyl oxygen or carbon of cyclohexanone. acs.orgacs.org

Applications and Synthetic Utility of 1 Trichloromethyl Cyclohexan 1 Ol and Its Derivatives

Strategic Role as a Versatile Synthetic Building Block

In the fields of organic and medicinal chemistry, "building blocks" are fundamental compounds used as starting materials for the synthesis of more complex molecules. scbt.com 1-(Trichloromethyl)cyclohexan-1-ol serves as a strategic and versatile building block due to the distinct reactivity of its functional groups—the hydroxyl (-OH) and the trichloromethyl (-CCl₃) groups—attached to a stable cyclohexane (B81311) framework. ontosight.ai The cyclohexane motif itself is a common core in many bioactive compounds and natural products. nih.gov

The versatility of this compound stems from the ability of its functional groups to participate in a wide array of chemical transformations independently. The hydroxyl group can undergo reactions typical of tertiary alcohols, such as O-alkylation, acylation, and oxidation under specific conditions. The trichloromethyl group, being a strong electron-withdrawing group, activates the molecule for certain reactions and can itself be transformed through nucleophilic substitution of its chlorine atoms or by reduction. This dual functionality allows for stepwise, controlled modifications, enabling the construction of complex molecular architectures. ontosight.ai The strategic value of similar halogenated cyclohexane derivatives as highly functionalized reactive intermediates has been demonstrated in the synthesis of various organic and heterocyclic compounds. researchgate.net

Table 1: Synthetic Potential of Functional Groups in this compound

Functional GroupPotential Chemical TransformationsResulting Structures
Hydroxyl (-OH) Esterification, Etherification, Oxidation (ring opening or rearrangement), Conversion to leaving groupEsters, Ethers, Ketones (via rearrangement), Alkyl halides
Trichloromethyl (-CCl₃) Nucleophilic Substitution (partial or full), Reduction, Elimination ReactionsDichloromethyl or Monochloromethyl compounds, Dichloromethylene compounds
Cyclohexane Scaffold Ring-opening, Rearrangements (e.g., under acidic conditions)Functionalized aliphatic chains, Expanded or contracted ring systems

Precursor in the Synthesis of High-Value Organic Compounds

The unique structural features of this compound make it a valuable precursor for synthesizing a range of high-value organic molecules across different industries. ontosight.ai

This compound and its derivatives are explored as intermediates in the synthesis of pharmaceuticals. ontosight.ai The substituted cyclohexane ring is a key structural motif found in numerous pharmaceutically active compounds. The construction of optically active tertiary alcohols, a category to which this compound belongs, is a key technology in the development of modern pharmaceutical intermediates. sumitomo-chem.co.jp While specific blockbuster drugs derived directly from this starting material are not prominently documented in public literature, its utility lies in providing a scaffold that can be elaborated into more complex drug candidates. The presence of the trichloromethyl group, in particular, offers a handle to introduce other functionalities or to create analogs of existing drugs, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

The compound also serves as an intermediate in the synthesis of agrochemicals. ontosight.ai The incorporation of chlorinated functional groups is a well-established strategy in the design of pesticides and herbicides, as the carbon-chlorine bond can enhance the biological activity and environmental persistence of the molecule. Derivatives of this compound can be used to produce new active ingredients for crop protection. Furthermore, in the realm of specialty chemicals, its derivatives can be employed to create compounds with specific physical or chemical properties required for niche applications.

While direct applications in material science are not extensively reported, the structure of this compound suggests potential utility as a monomer or cross-linking agent for specialty polymers. The chemistry of trichlorinated compounds is sometimes related to that of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a molecule widely used to create dendrimers and other supramolecular aggregates with applications in drug delivery and materials. researchgate.net By analogy, derivatives of this compound could be designed to act as multifunctional monomers. The hydroxyl group could be converted into a polymerizable group (like an acrylate), while the trichloromethyl group could be used for subsequent cross-linking reactions, leading to materials with high thermal stability and chemical resistance.

Development of Novel Reagents and Catalysts from this compound Derivatives

The reactivity of the trichloromethyl group opens possibilities for developing novel chemical reagents. For example, related compounds like trichloroisocyanuric acid are used as efficient reagents for oxidation and N-chlorination reactions under mild conditions. researchgate.net Derivatives of this compound could potentially be developed into new, selective chlorinating agents or oxidants. The hydroxyl group provides a point of attachment, allowing the molecule to be anchored to a solid support (e.g., a polymer resin), which would facilitate the separation of the reagent from the reaction products, aligning with principles of sustainable chemistry.

Green Chemistry Approaches to the Synthesis and Application of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is typically achieved through the reaction of cyclohexanone (B45756) with chloroform (B151607) in the presence of a base. ontosight.ai Green approaches to this process could involve using phase-transfer catalysts to improve efficiency and reduce solvent waste or exploring biocatalytic methods.

Q & A

Q. What in vitro assays are suitable for evaluating its potential pharmacological activity, considering its structural analogs?

  • Methodological Answer :
  • Enzyme Inhibition : Test against TDO2/IDO1 using spectrophotometric assays (kynurenine detection at 360 nm).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values.
  • Metabolic Stability : Incubate with liver microsomes; LC-MS tracks parent compound depletion. Structural analogs with nitroso or methylthio groups (e.g., ) guide SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.